5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid
Overview
Description
5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylamino group attached to the picolinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The protected amino group is then methylated using methyl iodide or a similar methylating agent.
Formation of Picolinic Acid Derivative:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the picolinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme inhibitors and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. The picolinic acid moiety may also interact with metal ions, forming coordination complexes that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N-methyl-β-alanine
- N-(tert-butoxycarbonyl)-L-cysteine methyl ester
- N-(tert-butoxycarbonyl)-N’-methylethylenediamine
Uniqueness
5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid is unique due to its combination of a Boc-protected amino group and a picolinic acid core. This structural feature allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)8-5-6-9(10(15)16)13-7-8/h5-7H,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYZSTMTJJFLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.